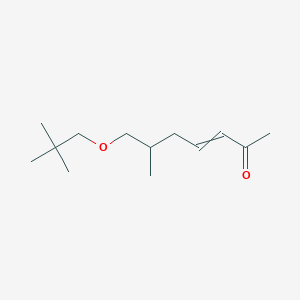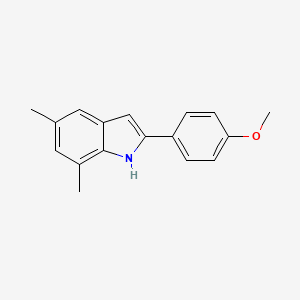
2-(4-Methoxyphenyl)-5,7-dimethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-5,7-dimethyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 4-position of the phenyl ring and methyl groups at the 5 and 7 positions of the indole ring, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5,7-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a typical synthetic route might involve the reaction of 4-methoxyphenylhydrazine with 2,4-pentanedione, followed by cyclization to form the indole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-5,7-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitro, sulfo, and halo derivatives of the indole ring.
科学研究应用
2-(4-Methoxyphenyl)-5,7-dimethyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-5,7-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors or other neurotransmitter systems, influencing neurological functions . Additionally, its methoxy and methyl groups may enhance its binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but differs in the overall structure and biological activity.
5,7-Dimethyl-1H-indole: Lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but has a different functional group and structure.
Uniqueness
2-(4-Methoxyphenyl)-5,7-dimethyl-1H-indole is unique due to the specific combination of the methoxy group at the 4-position and the methyl groups at the 5 and 7 positions of the indole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
62613-64-3 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5,7-dimethyl-1H-indole |
InChI |
InChI=1S/C17H17NO/c1-11-8-12(2)17-14(9-11)10-16(18-17)13-4-6-15(19-3)7-5-13/h4-10,18H,1-3H3 |
InChI 键 |
LZPZKNVFFMIYAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


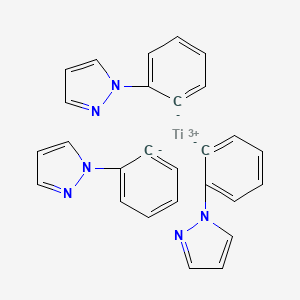

![6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14517131.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)
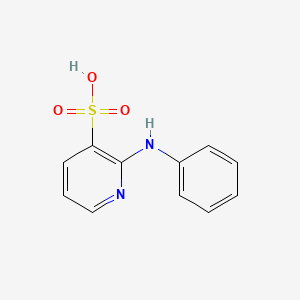
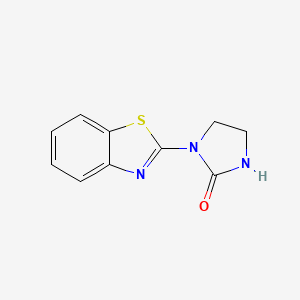
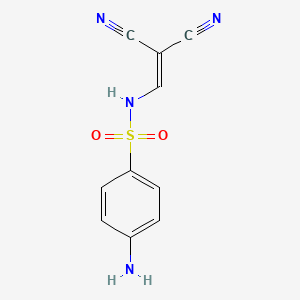
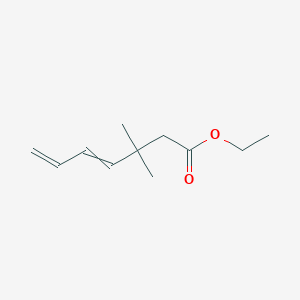

![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)
![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)
![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)

